molecular formula C13H10NO3P B14583410 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one CAS No. 61293-69-4

2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one

Cat. No.: B14583410
CAS No.: 61293-69-4
M. Wt: 259.20 g/mol
InChI Key: MMLSRBGOLSYFTL-UHFFFAOYSA-N
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Description

2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one: is a chemical compound that belongs to the class of benzodioxaphosphorin compounds These compounds are known for their unique structural features, which include a phosphorus atom integrated into a heterocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of aniline with a suitable phosphorus-containing precursor. One common method involves the use of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of the chlorine atom with the anilino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The anilino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one is used as a reagent in the synthesis of other phosphorus-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role as an inhibitor of specific enzymes involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

    2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: A precursor used in the synthesis of 2-Anilino-2H,4H-1,3,2-benzodioxaphosphinin-4-one.

    2-Chloro-1,3,2-benzodioxaphosphorin-4-one: Another related compound with similar structural features.

Uniqueness: this compound is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.

Properties

CAS No.

61293-69-4

Molecular Formula

C13H10NO3P

Molecular Weight

259.20 g/mol

IUPAC Name

2-anilino-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C13H10NO3P/c15-13-11-8-4-5-9-12(11)16-18(17-13)14-10-6-2-1-3-7-10/h1-9,14H

InChI Key

MMLSRBGOLSYFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP2OC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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